Benzene-1,2-disulfonamide
Overview
Description
Benzene-1,2-disulfonamide is a chemical compound with the CAS Number: 27291-96-9 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 1,2-benzenedisulfonamide .
Synthesis Analysis
The synthesis of benzene-1,2-disulfonamide-containing heterocycles has been achieved through a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .
Molecular Structure Analysis
The molecular structure of benzene-1,2-disulfonamide has been determined by X-ray crystal structural analysis . The presence of sulfur and carbon atoms in the amidic functional group in sulfonamides and carboxamides results in differences in the molecular geometry and electronic effect associated with the compounds .
Chemical Reactions Analysis
The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . Various sulfonamide-containing heterocycles have been synthesized by employing this reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-disulfonamide include a melting point of 167-168 degrees Celsius . It is a powder at room temperature .
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Benzene-1,2-disulfonamide derivatives play a significant role as carbonic anhydrase inhibitors. For instance, specific benzene disulfonamide derivatives have been studied for their interactions with mammalian, bacterial, and archaeal carbonic anhydrases. These studies include both solution and crystallographic analyses to understand the binding modes and inhibitor efficiencies (Alterio et al., 2007). Similarly, aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have been investigated, showing varied inhibitory activities across different isoenzymes (Supuran et al., 2013).
Safety And Hazards
Future Directions
The synthesis of novel benzene-1,2-disulfonamide-containing heterocycles can advance the discovery of new pharmacophores, the creation of chemical libraries, and the expansion of chemical diversity in the sulfonamide drug field . Additionally, the interesting aggregation induced emission (AIE) phenomenon has been observed in certain disulfonamide compounds .
properties
IUPAC Name |
benzene-1,2-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZMZAZDFKMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2-disulfonamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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